molecular formula C21H31FN2O3 B5570921 (3R*,4R*)-1-[N-(4-氟苄基)-N-甲基甘氨酰]-3-甲基-4-(四氢-2H-吡喃-4-基)哌啶-4-醇

(3R*,4R*)-1-[N-(4-氟苄基)-N-甲基甘氨酰]-3-甲基-4-(四氢-2H-吡喃-4-基)哌啶-4-醇

货号 B5570921
分子量: 378.5 g/mol
InChI 键: LLTOUOWODNKYMR-IERDGZPVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest is a chemically complex molecule that incorporates multiple functional groups and chiral centers, suggesting its potential in various chemical and biological applications. Although the specific compound is not directly referenced in the available literature, related compounds have been synthesized and studied for their biological activities and chemical properties.

Synthesis Analysis

The synthesis of related fluorobenzyl-piperazine derivatives, like those discussed by Yang Fang-wei et al. (2013), involves reductive amination, amide hydrolysis, and N-alkylation steps. These methods could potentially be adapted for the synthesis of the target compound, focusing on controlling stereochemistry at the chiral centers (Yang Fang-wei, 2013).

Molecular Structure Analysis

Compounds with similar structural frameworks have been characterized using NMR, MS, and crystallography techniques. For instance, the synthesis and structure of related compounds, like those described by Y. Duan-zhi et al. (2005), provide insights into how the molecular structure of the target compound might be analyzed and confirmed (Y. Duan-zhi, 2005).

Chemical Reactions and Properties

Related research includes the synthesis of analogues that bind to dopamine receptors, showcasing the chemical reactivity and potential biological relevance of the functional groups present in compounds with similar structures to the target molecule. These studies, such as those by G. Murineddu et al. (2005), illustrate the diverse chemical reactions these compounds can undergo and their interactions with biological targets (G. Murineddu et al., 2005).

科学研究应用

临床前药理学和药代动力学

一项研究重点关注了 CERC-301,一种口服生物可利用的选择性 N-甲基-D-天冬氨酸 (NMDA) 受体亚基 2B (GluN2B) 拮抗剂。这项研究旨在开发一种基于受体占据率的转化方法,以指导重度抑郁症临床试验中的剂量选择。该研究详细阐述了该化合物的强结合亲和力、强迫游泳试验中的疗效及其安全性药理学特征,表明在神经毒性研究中没有特定的安全性问题。人类的药代动力学特征与剂量成正比,假设剂量≥8 mg 具有可接受的安全性特征,并导致临床上相关的峰值血浆暴露(Garner 等,2015)

分布和代谢

另一项研究描述了 SB-649868 的分布和代谢,SB-649868 是一种正在开发用于治疗失眠症的食欲素 1 和 2 受体拮抗剂。它重点介绍了消除途径,并在血浆提取物中鉴定了主要的循环成分和代谢物。这项研究深入了解了该化合物的广泛代谢和主要的消除途径,强调了解此类化合物的代谢途径对于其开发和在治疗失眠症等疾病中的应用非常重要(Renzulli 等,2011)

环境暴露和健康影响

一项关于南澳大利亚学龄前儿童接触有机磷和拟除虫菊杀虫剂的环境暴露的研究强调了这些化学物质的广泛暴露及其潜在健康影响。这项研究强调了了解此类化合物的暴露水平和来源的必要性,因为它们可以为公共卫生政策和监管措施提供信息,以保护弱势人群,特别是儿童,免受潜在有害影响(Babina 等,2012)

属性

IUPAC Name

2-[(4-fluorophenyl)methyl-methylamino]-1-[(3R,4R)-4-hydroxy-3-methyl-4-(oxan-4-yl)piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31FN2O3/c1-16-13-24(10-9-21(16,26)18-7-11-27-12-8-18)20(25)15-23(2)14-17-3-5-19(22)6-4-17/h3-6,16,18,26H,7-15H2,1-2H3/t16-,21+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTOUOWODNKYMR-IERDGZPVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C2CCOCC2)O)C(=O)CN(C)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@]1(C2CCOCC2)O)C(=O)CN(C)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R*,4R*)-1-[N-(4-fluorobenzyl)-N-methylglycyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。